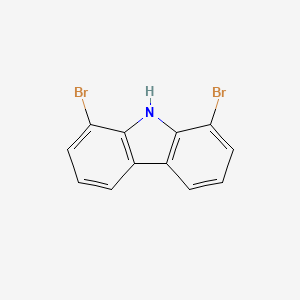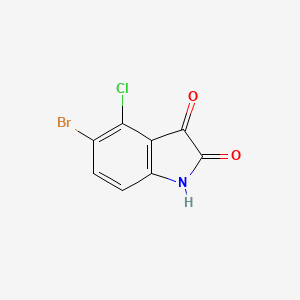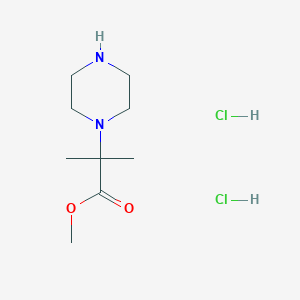![molecular formula C18H23NO2 B3017395 6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one CAS No. 785711-48-0](/img/structure/B3017395.png)
6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one
描述
6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one is a chemical compound known for its diverse applications in scientific research, particularly in drug discovery, pharmacology, and medicinal chemistry. Its unique structural properties make it a valuable compound for various studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one typically involves the formation of the chromen-2-one core followed by the introduction of the piperidinylmethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one structure. Subsequent alkylation with 2-methylpiperidine introduces the piperidinylmethyl group .
Industrial Production Methods
Industrial production methods for this compound often utilize optimized synthetic routes to ensure high yield and purity. These methods may involve the use of green solvents and catalysts to minimize environmental impact. The specific conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product efficiently .
化学反应分析
Types of Reactions
6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidinylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups at the piperidinylmethyl position .
科学研究应用
6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biological assays to investigate its effects on cellular processes and pathways.
Medicine: It serves as a lead compound in drug discovery programs, particularly for developing new therapeutic agents.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds include other chromen-2-one derivatives and piperidine-containing molecules. Examples include:
6,6′-Dimethyl-2,2′-bipyridyl: Used as a ligand in coordination chemistry.
2,2,6,6-Tetramethylpiperidine: Known for its use in organic synthesis and as a stabilizer.
Uniqueness
6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one is unique due to its specific combination of the chromen-2-one core and the piperidinylmethyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
IUPAC Name |
6,7-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-12-8-16-15(11-19-7-5-4-6-14(19)3)10-18(20)21-17(16)9-13(12)2/h8-10,14H,4-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRCCGJUKBRKPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC(=O)OC3=C2C=C(C(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322778 | |
| Record name | 6,7-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646807 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
785711-48-0 | |
| Record name | 6,7-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B3017312.png)
![6-chloro-3-[(morpholin-4-yl)methyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B3017313.png)

![Benzyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B3017318.png)
![N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B3017320.png)




![2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B3017326.png)

![2-(cyclopentylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B3017328.png)

![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B3017332.png)
